molecular formula C19H23NO B14750195 p-n-Hexyloxybenzylideneaniline CAS No. 5219-49-8

p-n-Hexyloxybenzylideneaniline

Cat. No.: B14750195
CAS No.: 5219-49-8
M. Wt: 281.4 g/mol
InChI Key: IBVAICKBWALIQR-UHFFFAOYSA-N
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Description

p-n-Hexyloxybenzylideneaniline: is an organic compound with the molecular formula C19H23NO and a molecular weight of 281.3920 g/mol . It is a member of the Schiff base family, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde. This compound is known for its liquid crystalline properties, making it of interest in materials science and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-n-Hexyloxybenzylideneaniline typically involves the condensation reaction between p-n-hexyloxybenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: p-n-Hexyloxybenzylideneaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

p-n-Hexyloxybenzylideneaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-n-Hexyloxybenzylideneaniline is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to align in specific orientations, leading to the formation of ordered phases. These phases exhibit unique optical and electronic properties, making the compound useful in various applications. The molecular targets and pathways involved in its action are related to its interaction with other molecules and materials, leading to the formation of liquid crystalline structures .

Comparison with Similar Compounds

Uniqueness: p-n-Hexyloxybenzylideneaniline is unique due to its specific combination of substituents, which result in distinct liquid crystalline properties. Its ability to form stable liquid crystalline phases at relatively low temperatures makes it particularly valuable in the development of advanced materials for electronic and optical applications .

Properties

CAS No.

5219-49-8

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-N-phenylmethanimine

InChI

InChI=1S/C19H23NO/c1-2-3-4-8-15-21-19-13-11-17(12-14-19)16-20-18-9-6-5-7-10-18/h5-7,9-14,16H,2-4,8,15H2,1H3

InChI Key

IBVAICKBWALIQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2

Origin of Product

United States

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